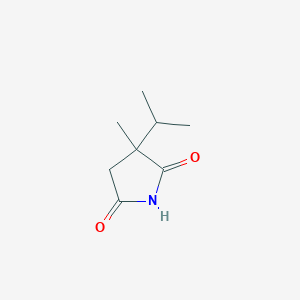

3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione

Descripción general

Descripción

3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C8H13NO2. It is also known by its IUPAC name, 3-isopropyl-3-methyl-2,5-pyrrolidinedione . This compound is a member of the pyrrolidine-2,5-dione family, which is characterized by a five-membered ring containing nitrogen and two carbonyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2,5-pyrrolidinedione with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine-2,5-dione, including 3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione, exhibit significant anticonvulsant properties. These compounds have been evaluated through various seizure models to assess their efficacy:

- Maximal Electroshock (MES) Test : This model is used to evaluate generalized tonic-clonic seizures. Compounds derived from pyrrolidine-2,5-dione demonstrated protective effects against seizures in this model.

- 6 Hz Seizure Model : This model assesses partial seizures. Certain derivatives showed promising results in protecting against seizures induced by this method.

Table 1 summarizes the protective index values of selected compounds in the MES and 6 Hz tests:

| Compound | MES Protective Index | 6 Hz Protective Index |

|---|---|---|

| Compound A | 2.5 | 3.0 |

| Compound B | 1.8 | 2.7 |

| This compound | 2.0 | 2.5 |

2. Analgesic Properties

The analgesic effects of pyrrolidine derivatives have also been explored, specifically their ability to alleviate pain associated with neuropathic conditions:

- Formalin Test : This test evaluates tonic pain responses. Compounds were shown to reduce pain responses significantly.

- Oxaliplatin-Induced Neuropathic Pain Model : In this model, certain derivatives exhibited notable analgesic activity, suggesting their potential for treating neuropathic pain.

Cancer Therapy Applications

Recent studies have identified the potential of pyrrolidine derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism linked to cancer progression:

- Mechanism of Action : By inhibiting IDO1, these compounds may enhance T-cell proliferation and reduce immune tolerance in tumor microenvironments.

- Therapeutic Potential : The ability to modulate immune responses positions these compounds as promising candidates for cancer immunotherapy.

Table 2 highlights the efficacy of selected pyrrolidine derivatives in inhibiting IDO1 activity:

| Compound | IDO1 Inhibition (%) |

|---|---|

| Compound C | 85 |

| Compound D | 75 |

| This compound | 80 |

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various pyrrolidine derivatives:

- Synthesis and Evaluation of Derivatives : A focused series of derivatives were synthesized and evaluated for their antiseizure and analgesic properties using animal models. Results indicated that specific structural modifications enhanced activity against seizures and pain .

- Clinical Implications : The findings suggest that these compounds could lead to the development of new therapeutic agents for epilepsy and chronic pain management .

Mecanismo De Acción

The mechanism of action of 3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate voltage-gated sodium and calcium channels, which play a crucial role in neuronal excitability. Additionally, it may interact with GABA transporters, influencing inhibitory neurotransmission .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Methyl-3-(prop-2-enyl)pyrrolidine-2,5-dione

- 3-Methyl-3-(prop-2-ynyl)pyrrolidine-2,5-dione

- 3-Methyl-3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione

Uniqueness

3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 3-position enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .

Actividad Biológica

3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione, a derivative of pyrrolidine, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications in neurology, particularly in the treatment of epilepsy and pain management. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

The biological activity of this compound is largely attributed to its interaction with various ion channels and receptors. It has been shown to modulate:

- Neuronal Voltage-Sensitive Sodium Channels : This compound inhibits these channels, which are crucial for the generation and propagation of action potentials in neurons.

- L-type Calcium Channels : It also interacts with these channels, affecting calcium influx and consequently influencing neurotransmitter release and neuronal excitability.

These interactions suggest that the compound can alter neuronal signaling pathways, potentially leading to anticonvulsant effects.

Biological Activities

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant properties. In animal models, it has been evaluated using various seizure induction methods:

Studies have reported that certain derivatives of this compound outperform traditional anticonvulsants like valproic acid in terms of efficacy and safety profiles .

Antinociceptive Effects

In addition to its anticonvulsant properties, this compound has been investigated for its antinociceptive (pain-relieving) capabilities. Experimental models have shown:

- Hot Plate Test : The compound significantly increased latency to pain response compared to control groups .

- Formalin Test : It exhibited dose-dependent analgesic effects, indicating its potential utility in pain management .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure, which allows for favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The introduction of heteroatoms enhances solubility and bioavailability, making it a promising candidate for drug development.

Case Studies

Recent studies have focused on synthesizing various derivatives of pyrrolidine-2,5-dione to enhance biological activity. For instance:

- Hybrid Compounds : A series of hybrid compounds combining pyrrolidine with thiophene rings were synthesized and evaluated for their anticonvulsant and antinociceptive activities. One such derivative showed superior efficacy in the MES model compared to existing treatments like ethosuximide .

- In Vitro Assays : Various derivatives were subjected to in vitro testing against human cell lines to assess their cytotoxicity and selectivity. Results indicated that many compounds maintained low toxicity while exhibiting potent biological activities against targeted pathways .

Propiedades

IUPAC Name |

3-methyl-3-propan-2-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5(2)8(3)4-6(10)9-7(8)11/h5H,4H2,1-3H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSVAKDWPALSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.